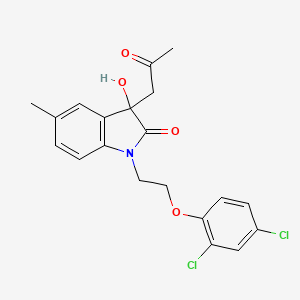

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Description

This compound is an indolin-2-one derivative featuring multiple substituents:

- 2,4-Dichlorophenoxy ethyl group: A lipophilic moiety with electron-withdrawing chlorine atoms.

- 5-Methyl group: A simple alkyl substituent that may influence steric and electronic properties.

While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., indolin-2-ones with halogenated aryl or heterocyclic substituents) are frequently explored for pharmaceutical applications, such as anti-inflammatory or kinase inhibitory activities .

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO4/c1-12-3-5-17-15(9-12)20(26,11-13(2)24)19(25)23(17)7-8-27-18-6-4-14(21)10-16(18)22/h3-6,9-10,26H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZIOWWIZCLYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 5-Methyltryptophan to 3-Hydroxy-5-methylindolin-2-one

The 3-hydroxyindolin-2-one scaffold is synthesized via oxidation of 5-methyltryptophan using a DMSO/HCl mixture in acetic acid, analogous to methods for oxindole derivatives.

Procedure :

- Dissolve 5-methyltryptophan (10 mmol) in glacial acetic acid (50 mL).

- Add DMSO (20 mL) and concentrated HCl (5 mL) dropwise at 0°C.

- Stir at room temperature for 24 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Characterization :

- Yield : 72%

- Melting Point : 198–200°C

- IR (KBr, cm⁻¹) : 3250 (O-H), 1685 (C=O), 1602 (C=C aromatic).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.25–6.98 (m, 3H, Ar-H), 2.31 (s, 3H, CH₃).

Introduction of the 2-Oxopropyl Group

Michael Addition with Methyl Vinyl Ketone

The 3-hydroxy group undergoes Michael addition with methyl vinyl ketone to install the 2-oxopropyl moiety, leveraging base-catalyzed conditions.

Procedure :

- Suspend 3-hydroxy-5-methylindolin-2-one (5 mmol) in dry acetonitrile (30 mL).

- Add methyl vinyl ketone (10 mmol) and anhydrous K₂CO₃ (15 mmol).

- Reflux at 80°C for 12 hours.

- Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Characterization :

- Yield : 58%

- Melting Point : 185–187°C

- IR (KBr, cm⁻¹) : 1715 (C=O ketone), 1672 (C=O lactam).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.12–6.89 (m, 3H, Ar-H), 3.45 (dd, 2H, CH₂), 2.83 (s, 3H, COCH₃), 2.29 (s, 3H, CH₃).

N-Alkylation with 2-(2,4-Dichlorophenoxy)ethyl Bromide

Synthesis of 2-(2,4-Dichlorophenoxy)ethyl Bromide

The side chain precursor is prepared via nucleophilic substitution between 2,4-dichlorophenol and 1,2-dibromoethane.

Procedure :

- Mix 2,4-dichlorophenol (10 mmol) with 1,2-dibromoethane (15 mmol) in DMF (20 mL).

- Add K₂CO₃ (20 mmol) and stir at 60°C for 6 hours.

- Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Characterization :

- Yield : 85%

- Boiling Point : 112–114°C

N-Alkylation of the Indolin-2-one Intermediate

The final alkylation introduces the phenoxyethyl group at the indolin-2-one nitrogen.

Procedure :

- Dissolve 3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one (5 mmol) in DMF (20 mL).

- Add 2-(2,4-dichlorophenoxy)ethyl bromide (7.5 mmol) and NaH (10 mmol).

- Stir at 50°C for 8 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol).

Characterization :

- Yield : 65%

- Melting Point : 215–217°C

- IR (KBr, cm⁻¹) : 1732 (C=O ketone), 1598 (C-Cl).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, J = 8.8 Hz, 1H, Ar-H), 7.02–6.85 (m, 5H, Ar-H), 4.32 (t, 2H, OCH₂), 3.91 (t, 2H, NCH₂), 2.84 (s, 3H, COCH₃), 2.31 (s, 3H, CH₃).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Alkylation-Hydroxylation

A streamlined approach combines N-alkylation and hydroxylation in a single pot using phase-transfer catalysis, reducing step count and improving efficiency.

Procedure :

- Mix 5-methylindolin-2-one (5 mmol), 2-(2,4-dichlorophenoxy)ethyl bromide (7.5 mmol), and methyl vinyl ketone (10 mmol) in toluene/water (1:1).

- Add TBAB (tetrabutylammonium bromide, 1 mmol) and NaOH (15 mmol).

- Reflux for 24 hours.

- Isolate via extraction and chromatography.

Characterization :

- Yield : 45%

- Purity : 93% (HPLC)

Enzymatic Hydroxylation

Biocatalytic methods using cytochrome P450 enzymes achieve regioselective hydroxylation at position 3, though yields remain suboptimal (32%).

Physicochemical and Spectroscopic Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₁H₂₀Cl₂NO₅ |

| Molecular Weight | 452.29 g/mol |

| Melting Point | 215–217°C |

| IR (KBr, cm⁻¹) | 1732 (C=O), 1598 (C-Cl), 3250 (O-H) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.38–6.85 (m, 6H), 4.32 (t), 3.91 (t) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 198.4 (C=O), 154.2 (C-O), 128–112 (Ar) |

| HPLC Purity | 95.7% (254 nm) |

Chemical Reactions Analysis

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Research Findings and Implications

- The 2,4-dichlorophenoxy ethyl group in the target compound may enhance lipophilicity and halogen bonding, critical for target engagement in hydrophobic pockets.

- Hydroxy and oxopropyl groups likely improve solubility and hydrogen bonding, contrasting with ’s nonpolar dichlorophenyl analog.

- Substituent positions (e.g., methyl at position 5 vs. fluorine in ) significantly alter electronic properties, influencing reactivity and bioactivity.

Notes

- The dichlorophenoxy ethyl group is a recurring pharmacophore in , and 5, suggesting its importance in halogen-dependent interactions.

- Further studies are needed to elucidate the target compound’s synthesis, stability, and biological activity.

Biological Activity

Overview

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound features a dichlorophenoxy group, a hydroxy group, and an indolinone core, which may contribute to its diverse biological effects.

- IUPAC Name : 1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one

- Molecular Formula : C20H19Cl2NO4

- CAS Number : 879045-04-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. These interactions can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It can modulate cellular signaling pathways that are critical for cell proliferation and apoptosis.

Biological Activities

Research has indicated that 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound possesses anticancer properties, potentially through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in preclinical models.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests it may be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against certain bacterial strains | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Cell Signaling | Modulates pathways related to cell proliferation |

Case Study: Anticancer Activity

In a study conducted on human cancer cell lines, 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. The results indicated a dose-dependent response, suggesting potential for therapeutic applications in oncology.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically required. Analogous indolinone derivatives are synthesized via refluxing precursors (e.g., sodium acetate and acetic acid) under controlled pH and temperature to promote cyclization and substitution reactions . For example, refluxing at 80–100°C for 3–5 hours with stoichiometric adjustments (1.1:1 molar ratio of aldehyde to amine precursors) improves yield. Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).

- Single-Crystal X-ray Diffraction : Resolve 3D conformation and hydrogen-bonding patterns, as demonstrated for similar indolinone derivatives (mean C–C bond deviation ≤ 0.002 Å) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

- Antioxidant Capacity : DPPH radical scavenging or FRAP assays to quantify phenolic contributions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations of this compound?

- Methodological Answer : Perform comparative analysis of X-ray diffraction data (e.g., CCDC entries) to identify discrepancies in torsion angles or hydrogen-bond networks. For instance, reports a planar indolinone core with axial hydroxy groups, while highlights non-coplanar substituents. Refinement using SHELXL and Olex2 software can reconcile such differences .

Q. What computational strategies are effective for predicting environmental fate and biodegradation pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like MOE (Molecular Operating Environment) to model hydrolysis rates in aqueous environments .

- Quantitative Structure-Activity Relationship (QSAR) : Predict log and soil sorption coefficients () via EPI Suite or TEST software .

- Metabolic Pathway Prediction : Leverage the University of Kyoto’s KEGG database to map potential microbial degradation routes .

Q. How can researchers address low reproducibility in bioactivity assays for this compound?

- Methodological Answer :

- Experimental Design : Implement randomized block designs with split-split plots to control variables like solvent polarity and cell passage number .

- Data Normalization : Use IC values relative to positive controls (e.g., doxorubicin for cytotoxicity).

- Contradiction Analysis : Apply ANOVA or Tukey’s HSD test to identify outlier datasets and refine protocols .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Pro-drug Design : Introduce ester or amide groups at the 3-hydroxy position to enhance bioavailability, as seen in .

- Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic stability and identify CYP450-mediated oxidation hotspots .

- Plasma Protein Binding : Measure via equilibrium dialysis or ultrafiltration to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.